2-Amino-3-acetylpyridine
Overview
Description
2-Amino-3-acetylpyridine is a heterocyclic organic compound with the molecular formula C7H8N2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of an amino group at the second position and an acetyl group at the third position of the pyridine ring. It is a pale yellow powder with a melting point of 139-140°C .
Mechanism of Action
Target of Action
It’s structurally similar compound, 3-acetylpyridine adenine dinucleotide, is known to interact with the enzyme 4-hydroxy-tetrahydrodipicolinate reductase in escherichia coli .
Mode of Action
It’s structurally similar compound, 3-acetylpyridine adenine dinucleotide, is involved in numerous enzymatic reactions where it serves as an electron carrier by being alternately oxidized and reduced .
Biochemical Pathways
It’s structurally similar compound, 3-acetylpyridine, has been investigated for its effects on behavior, cerebral oxidative metabolism, and acetylcholine synthesis .
Result of Action
A series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno [2,3-c] pyridine derivatives, which may share some structural similarities with 2-amino-3-acetylpyridine, exhibited promising anti-proliferative activity against several cancer cell lines .
Action Environment
It is generally recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c .
Biochemical Analysis
Biochemical Properties
2-Amino-3-acetylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme nicotinamide adenine dinucleotide (NAD+), where this compound acts as an inhibitor. This interaction affects the redox reactions in cells, leading to alterations in cellular metabolism. Additionally, this compound has been shown to interact with acetylcholine receptors, influencing neurotransmission and cognitive functions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to induce oxidative stress in neuronal cells, leading to cell death and neurodegeneration. This compound also affects the expression of genes involved in inflammatory responses, thereby modulating the immune response .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of NAD+ and inhibits its activity. This inhibition disrupts the normal redox balance in cells, leading to oxidative stress and cellular damage. Furthermore, this compound has been shown to activate the SARM1 enzyme, which plays a role in axon degeneration and neuronal cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert gas conditions but can degrade over time when exposed to air and light. Long-term studies have shown that this compound can cause sustained oxidative stress and neurodegeneration in neuronal cells. These effects are dose-dependent and can vary based on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal effects on cellular function. At higher doses, this compound induces significant neurotoxicity, leading to neuronal cell death and behavioral deficits. Threshold effects have been observed, where a certain dosage level triggers a rapid onset of neurodegenerative symptoms. Additionally, high doses of this compound can cause systemic toxicity, affecting multiple organ systems .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The compound interacts with enzymes such as cytochrome P450, which catalyze its conversion to various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It has been observed to accumulate in the brain, liver, and kidneys, where it exerts its biochemical effects. The localization and accumulation of this compound can influence its activity and function within different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments within the cell. This subcellular localization is crucial for its role in modulating cellular processes and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-acetylpyridine can be synthesized through various methods. One common method involves the reaction of 2-fluoropyridine with ammonia and acetic anhydride. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents such as dimethylformamide can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-acetylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: 2-Amino-3-hydroxyethylpyridine.
Substitution: 2-Amino-3-halopyridine derivatives.
Scientific Research Applications
2-Amino-3-acetylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research has explored its potential as an intermediate in the development of drugs targeting various diseases.
Industry: It is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
- 2-Amino-3-methylpyridine
- 2-Amino-3-hydroxypyridine
- 2-Amino-3-chloropyridine
Comparison: 2-Amino-3-acetylpyridine is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity compared to its analogs. For example, 2-amino-3-methylpyridine lacks the carbonyl functionality, making it less reactive in nucleophilic addition reactions. Similarly, 2-amino-3-hydroxypyridine has a hydroxyl group, which affects its hydrogen bonding and solubility properties .
Properties
IUPAC Name |
1-(2-aminopyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVLGAQNNFJKHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507655 | |
Record name | 1-(2-Aminopyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65326-33-2 | |
Record name | 1-(2-Aminopyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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